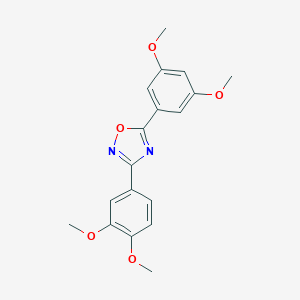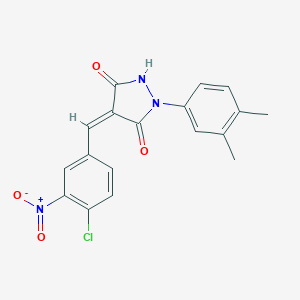![molecular formula C28H24BrCl2NO5 B301943 (9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301943.png)
(9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid, also known as BR-DIMBOA, is a synthetic compound that has gained attention due to its potential applications in scientific research. BR-DIMBOA is a derivative of the natural compound DIMBOA, which is found in maize plants and has been shown to have anti-inflammatory and anti-cancer properties. In
Scientific Research Applications
(9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to have potential applications in scientific research, particularly in the fields of cancer and inflammation. Studies have demonstrated that this compound has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of (9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is not fully understood, but studies suggest that it may act through multiple pathways. One proposed mechanism is that this compound inhibits the NF-κB pathway, which is involved in the regulation of inflammatory responses. Another proposed mechanism is that this compound induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In vivo studies have demonstrated that this compound reduces inflammation in animal models of arthritis and colitis.
Advantages and Limitations for Lab Experiments
One advantage of (9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is that it is a synthetic compound, which allows for greater control over its properties and purity compared to natural compounds. Additionally, this compound has been shown to have low toxicity in vitro and in vivo studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on (9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid. One direction is to further elucidate its mechanism of action, which may lead to the development of more targeted therapies. Additionally, studies could investigate the potential of this compound as a therapeutic agent for other inflammatory conditions, such as asthma and inflammatory bowel disease. Finally, studies could explore the potential of this compound as a chemopreventive agent for various types of cancer.
Synthesis Methods
(9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid can be synthesized through a multi-step process starting from 2,4-dichlorobenzoic acid. The first step involves the conversion of the acid to the corresponding acid chloride, which is then reacted with 5-bromo-2-hydroxybenzaldehyde to form the intermediate aldehyde. The aldehyde is then reacted with the amine group of 10-hydroxy-9-acridinecarboxylic acid to form the final product, this compound.
properties
Molecular Formula |
C28H24BrCl2NO5 |
|---|---|
Molecular Weight |
605.3 g/mol |
IUPAC Name |
2-[9-[5-bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C28H24BrCl2NO5/c29-16-8-10-24(37-14-15-7-9-17(30)12-19(15)31)18(11-16)26-27-20(3-1-5-22(27)33)32(13-25(35)36)21-4-2-6-23(34)28(21)26/h7-12,26H,1-6,13-14H2,(H,35,36) |
InChI Key |
WBAPBFSQOKCHKD-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C3=C(N2CC(=O)O)CCCC3=O)C4=C(C=CC(=C4)Br)OCC5=C(C=C(C=C5)Cl)Cl)C(=O)C1 |
Canonical SMILES |
C1CC2=C(C(C3=C(N2CC(=O)O)CCCC3=O)C4=C(C=CC(=C4)Br)OCC5=C(C=C(C=C5)Cl)Cl)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-propoxybenzamide](/img/structure/B301865.png)

![3-methyl-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B301870.png)

![5-[3-methoxy-4-(prop-2-ynyloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B301873.png)
![4-[3-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B301875.png)


![Ethyl 2-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B301883.png)

![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide](/img/structure/B301887.png)
![4-chloro-N-(4-ethoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B301888.png)
![ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B301889.png)
![N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B301890.png)